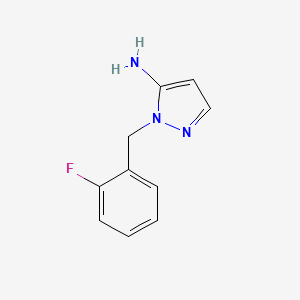

5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE

Description

Overview of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Chemical Science

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a foundational structure in heterocyclic chemistry. researchgate.netnih.govresearchgate.net Its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.govresearchgate.netresearchgate.netontosight.ai This esteemed status is due to their synthetic accessibility, metabolic stability, and their capacity to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com

The pyrazole nucleus is a core component of numerous compounds exhibiting anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and anticonvulsant properties. researchgate.netontosight.aiscispace.comnih.govorganic-chemistry.orgmdpi.com The versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, such as benzene, often leading to improved physicochemical properties like aqueous solubility. acs.org The profound impact of this scaffold is evidenced by its presence in a number of blockbuster drugs. nih.gov

| Drug Name | Therapeutic Class | Note |

|---|---|---|

| Celecoxib | Anti-inflammatory | A selective COX-2 inhibitor used for treating arthritis pain and inflammation. ontosight.ainih.gov |

| Sildenafil | Erectile Dysfunction Agent | A phosphodiesterase V (PDE5) inhibitor. researchgate.netacs.org |

| Apixaban | Anticoagulant | A factor Xa inhibitor used to prevent blood clots. acs.orgnih.gov |

| Rimonabant | Anti-obesity (withdrawn) | An anorectic anti-obesity drug that was withdrawn due to psychiatric side effects. ontosight.aiacs.org |

| Zaleplon | Sedative/Hypnotic | A nonbenzodiazepine hypnotic used to treat insomnia. scirp.org |

Strategic Rationale for Fluorine Incorporation in Pyrazole Structures for Research Innovation

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone strategy in modern medicinal chemistry. beilstein-journals.orgbeilstein-journals.org Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are highly desirable for drug design. When applied to the pyrazole scaffold, fluorination can profoundly modulate a compound's biological profile, often enhancing metabolic stability, bioavailability, and binding affinity for its target protein. beilstein-journals.org The introduction of fluorine or fluorine-containing groups is a proven method for optimizing lead compounds in drug discovery. beilstein-journals.org

| Property Affected | Influence of Fluorine |

|---|---|

| Metabolic Stability | The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation and thus increasing the compound's half-life. |

| Reactivity & pKa | As a potent electron-withdrawing group, fluorine lowers the pKa of nearby acidic protons and decreases the basicity of adjacent amines, altering reactivity and ionization state. nih.gov |

| Binding Affinity | Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and multipolar interactions, which can enhance binding potency and selectivity. acs.orgbeilstein-journals.org |

| Lipophilicity & Permeability | Fluorine substitution can increase lipophilicity, which influences how a compound permeates biological membranes and distributes in the body. |

| Conformation | The presence of fluorine can alter the preferred conformation of a molecule, which can influence its ability to fit into a protein's binding site. |

The high electronegativity of fluorine creates a strong dipole in the C-F bond, allowing it to act as a powerful electron-withdrawing group. When a fluorine atom is attached to a substituent on the pyrazole ring, it can significantly alter the electron distribution within the heterocyclic system. This electronic perturbation influences the acidity and basicity of the molecule; for instance, it can decrease the basicity of the pyrazole nitrogens or a nearby amino group. nih.gov The specific placement of the fluorine atom is critical, as its position dictates the precise impact on the molecule's chemical, physical, and biological characteristics, making regioselective fluorination a highly sought-after, albeit challenging, synthetic goal.

In a biological context, the effects of fluorination are multifaceted. The strength of the C-F bond provides a shield against metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which prolongs the compound's duration of action. Furthermore, the substitution of hydrogen with fluorine increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

Perhaps most importantly, fluorine can directly participate in and strengthen the binding of a molecule to its biological target, such as an enzyme or receptor. It can act as a hydrogen bond acceptor and engage in unique multipolar interactions with the protein backbone or side chains, leading to higher potency and selectivity for the intended target. acs.orgbeilstein-journals.org

Positioning of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE within Contemporary Medicinal and Organic Chemistry Research

While specific research focused exclusively on this compound is not extensively documented in dedicated publications, its structure positions it as a highly relevant molecule in modern medicinal chemistry, particularly in the domain of kinase inhibitor development. researchgate.netontosight.ai The compound is a quintessential example of a design strategy that combines a privileged scaffold with strategic fluorination.

The core of the molecule is the 5-aminopyrazole (5AP) moiety. The 5AP scaffold is a versatile and advantageous framework in drug discovery, recognized for its utility in creating potent inhibitors of various enzymes, especially protein kinases such as p38 MAPK, Bruton's Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFR). nih.govnih.govontosight.ai The amino group at the 5-position is a crucial functional handle; it can act as a key hydrogen bond donor to form interactions with the hinge region of a kinase active site and serves as a valuable point for further chemical elaboration. scispace.comscirp.orgbeilstein-journals.org 5-aminopyrazoles are not only biologically active agents themselves but also serve as essential building blocks for synthesizing more complex fused heterocyclic systems with broad therapeutic potential. scirp.org

The substituent at the N1 position is the 2-fluorobenzyl group . The N1 position of the pyrazole ring is frequently modified in drug design to optimize potency and selectivity, as the group often extends into a specific hydrophobic pocket of the target protein. The choice of a fluorinated benzyl (B1604629) group is a deliberate and common tactic. As discussed, the fluorine atom can enhance binding affinity and improve pharmacokinetic properties. nih.gov For instance, research on p38 MAPK inhibitors has shown that fluorophenyl substituents can increase activity. ontosight.ai

Therefore, this compound is best understood as a model compound or a valuable synthetic intermediate that embodies a proven strategy in medicinal chemistry. It integrates the biologically validated 5-aminopyrazole core with a fluorinated N1-substituent designed to enhance molecular properties and biological activity, aligning perfectly with contemporary approaches to the rational design of kinase inhibitors and other targeted therapeutic agents. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWKBOJEHYLCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593660 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152858-54-2 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1 2 Fluorobenzyl 1h Pyrazole and Analogous Structures

Foundational Synthetic Approaches to the Pyrazole (B372694) Ring System

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods often involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which serves as a dinucleophilic partner.

Cyclocondensation Reactions

Cyclocondensation reactions are among the most common and versatile methods for the synthesis of the pyrazole nucleus. These reactions involve the formation of two new bonds in a single synthetic operation, leading to the heterocyclic ring.

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic and widely used method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org This approach is straightforward and allows for the preparation of a wide variety of substituted pyrazoles. nih.gov The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. beilstein-journals.org

When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the reaction can potentially yield two regioisomers. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole and 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Mixture | beilstein-journals.org |

The cyclocondensation of hydrazine derivatives with acetylenic ketones provides another efficient route to substituted pyrazoles. beilstein-journals.org This method can offer better control over regioselectivity compared to the use of 1,3-dicarbonyl compounds, as the initial addition of the hydrazine to the triple bond is often highly regioselective. The reaction typically proceeds via a Michael-type addition of the hydrazine to the activated alkyne, followed by cyclization and dehydration.

The regiochemical outcome of the reaction is dependent on the nature of the substituents on both the acetylenic ketone and the hydrazine. mdpi.com In many cases, the reaction affords a single regioisomer in high yield. mdpi.com

Table 2: Regioselective Synthesis of Pyrazoles from Acetylenic Ketones

| Acetylenic Ketone | Hydrazine Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-one | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole | Good | mdpi.com |

The synthesis of the target compound, 5-amino-1-(2-fluorobenzyl)-1H-pyrazole, from ethyl 5-amino-1H-pyrazole-3-carboxylate and 2-fluorobenzaldehyde (B47322) is not a direct cyclocondensation reaction. Instead, the reaction of 5-aminopyrazoles with aldehydes typically leads to the formation of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through a multi-step process often involving the initial formation of a Schiff base followed by cyclization and oxidation. beilstein-journals.orgnih.gov

A more plausible synthetic route to this compound would involve a reductive amination of 2-fluorobenzaldehyde with a suitable 5-aminopyrazole precursor. This would likely proceed in two steps:

Formation of a Schiff base: The amino group of the 5-aminopyrazole derivative reacts with the carbonyl group of 2-fluorobenzaldehyde to form an imine (Schiff base).

Reduction of the imine: The resulting C=N double bond is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, to yield the final N-benzylated product.

While a direct cyclocondensation is not the described pathway, the reaction between these precursors is a key transformation in the synthesis of N-substituted pyrazoles.

Michael-Type Addition Reactions

Michael-type addition reactions are a powerful tool for the synthesis of highly functionalized pyrazoles. This approach typically involves the addition of a nucleophile, such as a hydrazine, to an electron-deficient alkene.

A well-established method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines. nih.gov This reaction proceeds via a Michael-type addition of the hydrazine to the double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol (B145695).

This one-step reaction is highly regioselective, exclusively yielding the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer. nih.gov The use of fluorinated aryl hydrazines allows for the introduction of fluorine atoms into the pyrazole structure, which can significantly impact its biological activity. The reaction is typically carried out in a protic solvent such as ethanol at reflux temperature. nih.gov

Table 3: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

| Aryl Hydrazine | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine | Ethanol | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 93 | nih.gov |

| Phenylhydrazine | Ethanol | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 85 | nih.gov |

Regioselectivity and Reaction Mechanism Considerations in Michael Additions

The synthesis of pyrazole rings, particularly those with specific substitution patterns, often involves precursors like α,β-unsaturated carbonyl compounds. mdpi.com The reaction of these precursors with nucleophiles like hydrazine proceeds via mechanisms that can include Michael addition. The regioselectivity of such additions is a critical factor that dictates the final substitution pattern of the heterocyclic ring.

A notable synthetic route involves the aza-Michael reaction as a key step for preparing pyrazole-containing α-amino acids. rsc.org In this approach, β-aryl α,β-unsaturated ketones are treated with a hydrazine, leading to a highly regioselective condensation and subsequent cyclization. The mechanism involves the initial attack of the hydrazine on the β-carbon of the unsaturated ketone (a 1,4-conjugate addition or Michael addition), followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the unsaturated ketone and the hydrazine. For instance, in the reaction between a nonsymmetrical 1,3-diketone and a monosubstituted hydrazine, a mixture of two regioisomers can form. conicet.gov.ar

Furthermore, a reversed 1,3,4-regioselectivity has been observed in the synthesis of tri- or tetrasubstituted pyrazoles from the reaction of hydrazones with nitroolefins, mediated by a strong base. organic-chemistry.org This highlights that the choice of reactants and conditions, including the base and subsequent acid quench, is essential for controlling the regiochemical outcome. organic-chemistry.org In the context of synthesizing 5-aminopyrazole precursors, the reaction of hydrazines with alkylidenemalononitriles (a Michael acceptor) is a common and effective strategy. beilstein-journals.org The nucleophilic attack of the hydrazine on the β-carbon of the double bond, followed by cyclization, leads specifically to the 5-aminopyrazole structure.

Multi-Component Reactions (MCRs) for Pyrazole Derivatization

Multi-Component Reactions (MCRs) have become a cornerstone in modern synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govrsc.org These one-pot reactions are particularly valuable for synthesizing densely functionalized pyrazole derivatives. nih.govmdpi.com

A common MCR for pyrazole synthesis involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a precursor that can generate it in situ), and other components like aldehydes or nitriles. beilstein-journals.org For example, pyrano[2,3-c]pyrazoles, a class of fused pyrazole derivatives, are often synthesized via a four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303). nih.govnih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov The use of various catalysts, such as piperidine, taurine, or montmorillonite (B579905) K10, can facilitate these transformations, often in green solvents like water or even under solvent-free conditions. nih.gov

The versatility of MCRs allows for the synthesis of a wide array of pyrazole structures. By varying the starting components, different substitution patterns can be achieved. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can yield polyfunctionally substituted pyrazoles. preprints.org Similarly, nickel-based heterogeneous catalysts have been employed for the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketone derivatives, and aldehyde derivatives at room temperature. mdpi.com These MCR strategies provide a powerful and sustainable approach to building libraries of complex pyrazole-containing molecules. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Four-component | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Taurine / Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92% | nih.gov |

| Four-component | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Potassium t-butoxide / Methanol, Microwave | 4H-Pyrano[2,3-c]pyrazoles | Excellent | nih.gov |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) Acetate / Water | 1-H-Pyrazoles | - | preprints.org |

| Three-component | Hydrazine, Acetophenone derivatives, Aldehyde derivatives | Heterogeneous Nickel-based catalyst / Room Temp | Substituted Pyrazoles | Good to Excellent | mdpi.com |

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Pyrazole-4-carboxylates | - | beilstein-journals.org |

Targeted Introduction and Modification of Substituents

Amination Strategies for Pyrazole Rings

The 5-aminopyrazole moiety is a crucial building block for many biologically active compounds. nih.govbeilstein-journals.org The most prevalent synthetic strategy for accessing this structure is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile. beilstein-journals.orgnih.gov This method is highly effective and allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials. For example, reacting a hydrazine with 2-(1-ethoxyethylidene)malononitrile is a common route to produce 5-aminopyrazoles. beilstein-journals.org

Another key strategy involves the use of malononitrile itself or its derivatives. The reaction of malononitrile with hydrazonyl halides or the coupling of 3-oxopropanenitriles with diazonium salts followed by treatment with hydrazine hydrate are effective methods for producing 5-amino-4-arylazopyrazoles. beilstein-journals.org Furthermore, direct electrophilic amination of primary amines to form hydrazines, which are then used in one-pot pyrazole syntheses, represents an efficient alternative. nih.govresearchgate.netacs.org This approach avoids the need to handle potentially unstable hydrazine reagents. For example, primary amines can react with N-Boc-oxaziridine to afford mono-Boc-protected hydrazines, which are versatile intermediates for pyrazole synthesis. researchgate.net The 5-amino group itself makes the pyrazole ring a versatile precursor for constructing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.org

| Precursor Type | Reagent | Product | Reference |

|---|---|---|---|

| β-Ketonitrile | Hydrazine Hydrate | 5-Aminopyrazole | beilstein-journals.org, nih.gov |

| Alkylidenemalononitrile | Hydrazine Hydrate | Substituted 5-Aminopyrazole | beilstein-journals.org |

| 3-Oxopropanenitrile | Aromatic diazonium salt, then Hydrazine Hydrate | 5-Amino-4-arylazopyrazole | beilstein-journals.org |

| Primary Amine | Electrophilic Aminating Reagent (e.g., N-Boc-oxaziridine), then a 1,3-dicarbonyl compound | N-Substituted Pyrazole | researchgate.net, acs.org |

| Ketene N,S-acetal | Hydrazine Hydrate | 5-Aminopyrazole derivative | beilstein-journals.org |

Attachment of Fluorobenzyl Moieties

The introduction of an N-substituent, such as a 2-fluorobenzyl group, onto the pyrazole ring is typically achieved by starting with the corresponding substituted hydrazine. For the synthesis of this compound, the key starting material would be (2-fluorobenzyl)hydrazine. This hydrazine is then reacted with a suitable three-carbon precursor, like a β-ketonitrile, in a cyclocondensation reaction to form the desired N-substituted pyrazole.

An alternative and increasingly popular method involves the in situ generation of the required hydrazine from a primary amine. nih.govacs.org This one-pot procedure reacts a primary amine, in this case, 2-fluorobenzylamine, with an electrophilic amination reagent. The resulting hydrazine intermediate is then directly condensed with a 1,3-dielectrophile without isolation. This method is advantageous as it uses stable and commercially available primary amines as the limiting reagent and operates under mild conditions. nih.govacs.org The reaction tolerates a variety of functional groups, including haloarenes, making it suitable for fluorobenzyl moieties. nih.gov The regioselectivity of the N-alkylation can be an issue, as unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers, although the reaction conditions can often be optimized to favor one isomer. nih.gov

Esterification and Carboxylic Acid Functionalization

The introduction of carboxylic acid or ester functionalities onto the pyrazole ring is a common strategy to modulate the physicochemical properties of the molecule. researchgate.netresearchgate.net Pyrazole carboxylic acids can be synthesized through various methods, including the cyclocondensation of hydrazines with precursors already containing a carboxyl or ester group. For instance, a three-component synthesis using aldehydes, β-ketoesters, and hydrazines can directly yield pyrazole-4-carboxylates. beilstein-journals.org

Other methods for introducing a carboxylic acid group include the oxidation of an existing alkyl or formyl group on the pyrazole ring, or the hydrolysis of a trichloromethyl group. researchgate.net Once the pyrazole carboxylic acid is formed, it can be readily converted into a variety of derivatives. researchgate.net Standard esterification procedures, such as reacting the carboxylic acid with an alcohol under acidic conditions, can be employed to produce the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then reacts with an alcohol to form the ester in high yield. mdpi.com These functionalization reactions provide access to a wide range of pyrazole derivatives with potential applications in medicinal chemistry. researchgate.netmdpi.com

Advanced Catalytic and Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to develop more sustainable and environmentally benign processes. researchgate.net A major focus has been the replacement of hazardous organic solvents with greener alternatives. Water has been successfully used as a solvent for various MCRs leading to pyrazole derivatives, offering both environmental and economic benefits. nih.govpreprints.org

The use of efficient and recyclable catalysts is another key aspect of green pyrazole synthesis. Heterogeneous catalysts, such as nickel-based nanoparticles and Co₃O₄-SiO₂-NH₂ nanocomposites, have been developed for one-pot pyrazole syntheses. mdpi.commdpi.com These catalysts are easily separated from the reaction mixture and can be reused multiple times with minimal loss of activity. mdpi.comnih.gov Simple, inexpensive, and non-toxic catalysts like ammonium chloride have also been employed in classic reactions like the Knorr pyrazole synthesis, using renewable solvents such as ethanol. jetir.org

Energy-efficient techniques are also being integrated into pyrazole synthesis. Microwave irradiation and ultrasound assistance have been shown to significantly reduce reaction times, often from hours to minutes, while improving product yields compared to conventional heating methods. nih.gov These advanced catalytic and green approaches not only make the synthesis of pyrazoles more efficient and cost-effective but also align with the growing demand for sustainable chemical manufacturing. researchgate.net

| Green Approach | Example | Advantages | Reference |

|---|---|---|---|

| Green Solvent | Four-component reaction in water | Non-toxic, inexpensive, environmentally benign | nih.gov |

| Heterogeneous Catalyst | Nickel-based catalyst for one-pot synthesis | Recyclable, low catalyst loading, easy separation | mdpi.com |

| Bio-organic Catalyst | Taurine-catalyzed four-component reaction | Recyclable, non-toxic, mild conditions | nih.gov |

| Energy-Efficient Method | Microwave-assisted synthesis of 4H-pyrano[2,3-c]pyrazoles | Drastically reduced reaction times ( < 5 min), excellent yields | nih.gov |

| Energy-Efficient Method | Ultrasound-assisted catalyst-free synthesis | Excellent yields, avoids catalyst use | nih.gov |

| Simple "Green" Catalyst | Ammonium chloride for Knorr pyrazole synthesis | Readily available, inexpensive, non-toxic | jetir.org |

Application of Lewis Acid Catalysis

Lewis acid catalysis has been effectively employed to facilitate the synthesis of pyrazole derivatives. Various Lewis acids, such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄), have been shown to catalyze the formation of the pyrazole ring with high efficiency. acs.org These catalysts function by activating the carbonyl group of a precursor, such as a 3-ethoxycyclobutanone, making it more susceptible to nucleophilic attack by a hydrazine. acs.orgnih.gov This activation is crucial for the subsequent ring-opening and intramolecular cyclization that leads to the pyrazole core. acs.org

The choice of Lewis acid can influence the reaction's efficiency. For instance, in the synthesis of certain pyrazoles, SnCl₄, BF₃·OEt₂, and TiCl₄ have all demonstrated comparable and high levels of catalytic activity. acs.orgacs.org The amount of catalyst can also be optimized, with studies showing that even small catalytic loadings (e.g., 0.10 or 0.30 equivalents of SnCl₄) can be as effective as higher amounts. acs.orgacs.org This catalytic approach allows for the reactions to proceed readily at ambient temperature, offering a convenient and efficient route to a variety of pyrazole derivatives. acs.orgnih.gov

Table 1: Effect of Different Lewis Acids on Pyrazole Synthesis

| Entry | Lewis Acid | Catalyst Loading (equiv.) | Solvent | Yield (%) |

| 1 | SnCl₄ | 1.0 | DCM | 95 |

| 2 | SnCl₄ | 0.3 | DCM | 96 |

| 3 | SnCl₄ | 0.1 | DCM | 94 |

| 4 | BF₃·OEt₂ | 1.0 | DCM | 93 |

| 5 | TiCl₄ | 1.0 | DCM | 92 |

This table is a representative example based on findings for analogous pyrazole syntheses and illustrates the high efficiency of various Lewis acids. acs.orgacs.org

Role of Trifluoroacetic Acid as a Catalyst

Trifluoroacetic acid (TFA) serves as an effective catalyst in the synthesis of various heterocyclic compounds, including pyrazole derivatives. proquest.comnih.gov Its role is particularly prominent in mediating cyclization reactions. For instance, TFA can induce the cyclization of intermediates to form the pyrazole ring. researchgate.net In the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, the addition of TFA as a promoter in acetic acid has been shown to yield the best results, with reactions carried out at elevated temperatures. beilstein-journals.orgnih.gov

The acidic nature of TFA facilitates the necessary protonation steps that can drive the cyclization and subsequent aromatization to the final pyrazole product. While strong acids like TFA can be highly effective, careful optimization of reaction conditions, such as temperature, is often necessary to suppress the formation of undesired byproducts. wuxiapptec.com In some cases, heating in trifluoroacetic acid is the key step that leads to the desired isomerization and formation of the final fused heterocyclic system. researchgate.net

Utilization of Nano-Catalysts (e.g., Nano-ZnO)

In the pursuit of greener and more sustainable chemical processes, nano-catalysts have emerged as a highly effective option for the synthesis of pyrazole derivatives. pharmacognosyjournal.nettaylorfrancis.com Among these, nano-zinc oxide (nano-ZnO) has been successfully utilized as a recyclable and heterogeneous catalyst for the one-pot, multi-component synthesis of pyranopyrazoles, which are structurally related to aminopyrazoles. researchgate.netsemanticscholar.orgresearchgate.net The use of nano-ZnO is advantageous due to its high surface area, reusability, and ability to catalyze reactions under environmentally friendly conditions, often in aqueous media. semanticscholar.orgresearchgate.net

The mechanism of nano-ZnO catalysis in the synthesis of pyranopyrazoles involves the activation of carbonyl groups and the facilitation of key condensation and addition reactions. semanticscholar.orgnanomaterchem.com For example, in a four-component reaction, nano-ZnO facilitates both the Knoevenagel condensation and the Michael addition, leading to the formation of the final product in high yields and with short reaction times. semanticscholar.org This approach aligns with the principles of green chemistry by minimizing the use of hazardous solvents and allowing for easy separation and reuse of the catalyst. semanticscholar.orgpharmacophorejournal.com The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has also been effectively achieved using Ag/ZnO nanoparticles as a recyclable catalyst. researchgate.netfigshare.com

Table 2: Nano-ZnO Catalyzed Synthesis of Pyranopyrazole Derivatives

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Nano-ZnO | Water | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | Nano-ZnO | Water | 15 | 92 |

| 3 | 4-Methoxybenzaldehyde | Nano-ZnO | Water | 12 | 94 |

| 4 | 4-Nitrobenzaldehyde | Nano-ZnO | Water | 20 | 90 |

This table exemplifies the efficiency of nano-ZnO in the synthesis of related heterocyclic systems, showcasing rapid reaction times and high yields in an aqueous medium. nanomaterchem.com

Solvent Screening and Optimization for Synthetic Efficiency

The choice of solvent plays a critical role in the outcome of chemical reactions, influencing reaction rates, yields, and even the regioselectivity of the product. In the synthesis of pyrazole derivatives, extensive solvent screening is often performed to identify the optimal reaction medium. A variety of solvents, including dichloromethane (B109758) (DCM), dichloroethane (DCE), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF), have been evaluated. acs.orgacs.org

Research has shown that for certain Lewis acid-catalyzed pyrazole syntheses, the reaction proceeds smoothly in all these solvents, providing good to excellent yields. acs.orgacs.org This suggests a degree of flexibility in solvent choice for some synthetic routes. However, in other cases, the solvent can have a more pronounced effect. For instance, the cyclocondensation of aryl hydrazines with 1,3-diketones has been found to give better results in aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) compared to commonly used protic solvents like ethanol. nih.govmdpi.com The optimization of the solvent is a key step in developing a robust and high-yielding synthetic protocol.

Catalyst-Free and Environmentally Conscious Methods

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the need for catalysts and hazardous solvents. tandfonline.com For the synthesis of pyrazoles, catalyst-free approaches have been successfully developed, often relying on thermal conditions to drive the reaction. organic-chemistry.org One notable example is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed simply by heating, and in some cases, under solvent-free conditions, to afford pyrazole products in high yields without the need for extensive purification. researchgate.netrsc.orgrsc.org

These catalyst-free methods are operationally simple and utilize readily available starting materials. organic-chemistry.org Solvent-free reactions, in particular, offer significant environmental benefits by reducing waste and energy consumption. tandfonline.com The development of such environmentally conscious methods is a significant advancement in the synthesis of pyrazoles and other heterocyclic compounds.

Optimization of Reaction Parameters and Yields

The successful synthesis of a target molecule with high yield and purity relies heavily on the optimization of various reaction parameters. For the synthesis of this compound and its analogs, key parameters such as temperature and reaction time are crucial variables that are carefully controlled and optimized.

Temperature and Reaction Time Dependence in Cyclization and Derivatization

Temperature and reaction time are interdependent parameters that significantly influence the rate and outcome of chemical reactions. In the synthesis of pyrazoles, these factors are critical for controlling the cyclization and any subsequent derivatization steps. For instance, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed, where simply tuning the reaction temperature can selectively yield different products. nih.govmdpi.com

In many pyrazole syntheses, the reaction is carried out at room temperature, which is convenient and energy-efficient. acs.orgacs.org However, in some cases, elevated temperatures are required to drive the reaction to completion in a reasonable amount of time. For example, some cyclization reactions are conducted at temperatures around 95 °C for several hours. nih.gov The optimal reaction time is often determined by monitoring the reaction's progress until the starting materials are consumed. Shorter reaction times are generally preferred to minimize energy consumption and the potential for side reactions. The interplay between temperature and reaction time is a key aspect of optimizing the synthesis to achieve the desired product in high yield. nih.gov

Chemical Reactivity and Transformation Studies of 5 Amino 1 2 Fluorobenzyl 1h Pyrazole and Its Derivatives

Reactivity of the Amino Group

The exocyclic amino group at the C5 position is a key site of nucleophilic and oxidative reactivity in the pyrazole (B372694) ring. ontosight.ai It is more nucleophilic than the ring nitrogen atoms, making it the primary site for reactions with electrophiles. ontosight.ai

Oxidation Reactions to Nitro and Nitroso Derivatives

Direct oxidation of the 5-amino group on the pyrazole ring to nitro or nitroso functionalities is not a commonly documented transformation. Instead, a more significant reaction involving oxidation is the diazotization of the primary amino group. This reaction is typically initiated by treating the 5-aminopyrazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which converts the amino group into a pyrazolyl-5-diazonium salt. mdpi.com

These diazonium salts are highly reactive intermediates. While they are not stable nitro or nitroso compounds, their formation is a critical oxidative process. Depending on the reaction conditions and the substituents on the pyrazole ring, these intermediates can undergo various subsequent reactions. For example, in the presence of an electron-rich aromatic substituent at the C4 position, the diazonium intermediate may undergo intramolecular azo coupling to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. mdpi.com

Another related oxidative transformation is the coupling of pyrazol-5-amines to form azo derivatives. For instance, the use of oxidants like N-Bromosuccinimide (NBS) can facilitate the oxidative dehydrogenative coupling of substituted pyrazol-5-amines to yield the corresponding heteroaryl azo compounds. orientjchem.org

Table 1: Representative Oxidation and Diazotization Reactions of 5-Aminopyrazole Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles | NaNO₂, Acetic Acid | Pyrazolo[3,4-c]cinnoline | mdpi.com |

| Substituted Pyrazol-5-amines | N-Bromosuccinimide (NBS) | Heteroaryl Azo Compound | orientjchem.org |

| 4-(N-arylcarboxamide)-3,5-diaminopyrazole | Sodium Nitrite | Pyrazolo[3,4-d] ontosight.airesearchgate.netmdpi.comtriazine | ontosight.ai |

Formation of Amide and Sulfonamide Derivatives

The nucleophilic character of the 5-amino group allows for its straightforward acylation and sulfonylation to form stable amide and sulfonamide derivatives, respectively. This is one of the most common and versatile reactions for this class of compounds.

Amide Formation: Amides are typically synthesized by reacting the 5-aminopyrazole with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating the corresponding 5-aminopyrazoles with substituted benzoyl chlorides. researchgate.netgla.ac.uk Similarly, treatment with acetic anhydride (B1165640) or trifluoroacetic anhydride yields the corresponding N-acetamide or N-trifluoroacetamide derivatives. researchgate.net

Sulfonamide Formation: Sulfonamides are readily prepared by reacting the 5-aminopyrazole with a sulfonyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270). A common synthetic strategy involves the reduction of a nitropyrazole to an aminopyrazole, followed by reaction with an arylsulfonyl chloride to yield the desired sulfonamide derivative. gla.ac.uk This approach has been used to synthesize a wide array of pyrazole sulfonamides with various biological activities. researchgate.net

Table 2: Synthesis of Amide and Sulfonamide Derivatives from 5-Aminopyrazoles

| Starting Material | Reagent | Base / Solvent | Product Type | Reference |

| 5-Amino-3-aryl-1H-pyrazoles | Substituted Benzoyl Chlorides | Dichloromethane (B109758) | N-Pyrazol-5-yl)benzamide | researchgate.netgla.ac.uk |

| 5-Amino-1-(4-aminophenyl)pyrazole | Arylsulfonyl Chloride | - | Sulfonamide | gla.ac.uk |

| 5-Aminopyrazole derivative | Acetic Anhydride / Acetic Acid | - | N-Acetamide | researchgate.net |

| 5-Aminopyrazole derivative | Trifluoroacetic Anhydride | - | N-Trifluoroacetamide | researchgate.net |

| 5-Amino-1H-pyrazole derivative | Various Sulfonyl Chlorides | - | Sulfonamide | mdpi.com |

Reactivity of the Ester Moiety

For derivatives of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole that contain an ester group, most commonly an ethyl carboxylate at the C4 position, this moiety can undergo several characteristic transformations.

Reduction to Corresponding Alcohols

The ester group of pyrazole-4-carboxylates can be reduced to the corresponding hydroxymethyl group. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The direct reduction of ethyl 5-aminopyrazole-4-carboxylate derivatives with LiAlH₄ provides a pathway to 5-amino-4-(hydroxymethyl)pyrazoles. mdpi.com This reaction converts the ester into a primary alcohol, which can serve as a versatile intermediate for further functionalization.

Hydrolysis to Carboxylic Acids

The ester moiety can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is more common and is typically carried out by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. researchgate.net For example, 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates, which are derived from 5-aminopyrazole carboxylates, are hydrolyzed to their corresponding carboxylic acids by treatment with sodium hydroxide in ethanol (B145695). The resulting pyrazole-4-carboxylic acid is a key intermediate that can be used to synthesize amides, ketones, and other derivatives. researchgate.net

Table 3: Hydrolysis of Pyrazole-4-carboxylate Esters

| Starting Material | Reagents | Product | Reference |

| Ethyl 3-aminopyrazole-4-carboxylate | Aqueous Base (Saponification) | 3-Aminopyrazole | |

| N-Aryl-5-aminopyrazole-4-carboxylate ester | Basic Conditions | N-Aryl-5-aminopyrazole-4-carboxylic acid | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine carboxylates | Sodium Hydroxide, Ethanol | Pyrazolo[1,5-a]pyrimidine carboxylic acid |

Reactivity of the Fluorobenzyl Substituent

The 1-(2-fluorobenzyl) group attached to the pyrazole nitrogen is generally a stable substituent and does not typically participate in the common chemical transformations that target the amino or ester groups of the molecule. The N-benzyl bond is robust, and the fluorinated aromatic ring is deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions on the Fluorobenzyl Group

The 2-fluorobenzyl moiety of this compound presents a potential site for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, the fluorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The feasibility and rate of SNAr reactions are highly dependent on the electronic properties of the aromatic ring. pressbooks.pub Generally, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to sufficiently activate the ring towards nucleophilic attack. pressbooks.pub

The mechanism for nucleophilic aromatic substitution typically proceeds in two steps: addition of the nucleophile to the electron-deficient aryl halide, which forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the leaving group (in this case, the fluoride (B91410) ion) is eliminated, restoring the aromaticity of the ring. pressbooks.pub The first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction. nih.gov

For the 2-fluorobenzyl group, the pyrazole ring itself is not directly conjugated with the phenyl ring and thus provides minimal electronic activation. Therefore, successful SNAr reactions on this specific substrate would likely require strong nucleophiles and potentially harsh reaction conditions, or the introduction of additional electron-withdrawing groups onto the fluorobenzyl ring. The reactivity order for halide leaving groups in SNAr is typically F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. nih.gov

| Parameter | Description | Examples |

|---|---|---|

| Substrate | Aryl halide with electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. | 2,4-Dinitrofluorobenzene, Picryl chloride |

| Nucleophile | Can range from strong nucleophiles (alkoxides, amides) to weaker ones (amines, water), depending on substrate activation. | NaOH, CH3ONa, Piperidine, Ammonia |

| Leaving Group | Typically a halide or other group capable of stabilizing a negative charge. Fluorine is often the most reactive. nih.gov | -F, -Cl, -NO2 |

| Solvent | Polar aprotic solvents are often used to solvate the cation of the nucleophile without solvating the nucleophile itself. | DMSO, DMF, Acetonitrile (B52724) |

| Conditions | Can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and nucleophile. | Room temperature to >100 °C |

Intramolecular Cyclization and Fused Ring System Formation

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from this compound-3-carboxylate Intermediates

The 5-aminopyrazole scaffold is a versatile building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. mdpi.com These bicyclic structures are formed by constructing a pyridine ring onto the pyrazole core. Starting with an intermediate such as ethyl this compound-3-carboxylate, the 5-amino group and the adjacent C4-hydrogen of the pyrazole ring serve as the key reactive sites for annulation of the pyridine ring.

A common and effective strategy for this transformation is the Friedländer annulation, which involves the condensation of the 5-aminopyrazole with a compound containing a reactive carbonyl group and an adjacent α-methylene group (a 1,3-dicarbonyl compound or its equivalent). mdpi.com The reaction proceeds via an initial condensation between the 5-amino group of the pyrazole and one of the carbonyl groups of the reaction partner, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine system. mdpi.com

Another powerful method is the Gould-Jacobs reaction. mdpi.com In this approach, the 5-aminopyrazole intermediate would first react with a molecule like diethyl 2-(ethoxymethylene)malonate. This is followed by a thermal cyclization reaction, which forms a 4-hydroxypyrazolo[3,4-b]pyridine derivative. This hydroxyl group can then be further functionalized, for instance, by conversion to a chloro group, which can be used in subsequent cross-coupling reactions. mdpi.com The specific reagents and reaction conditions can be tailored to control the substitution pattern on the newly formed pyridine ring. nih.gov

| Reagent Class | Specific Example | Resulting Pyridine Ring Substituents | Reference |

|---|---|---|---|

| 1,3-Diketones | Acetylacetone (2,4-pentanedione) | 5,7-Dimethyl | mdpi.com |

| β-Ketoesters | Ethyl acetoacetate | 5-Methyl-7-hydroxy (or tautomer) | mdpi.com |

| Malonates | Diethyl 2-(ethoxymethylene)malonate | 5-Carboxy-7-hydroxy (Gould-Jacobs) | mdpi.com |

| α,β-Unsaturated Carbonyls | Ethyl 3-(dimethylamino)acrylate | 7-Hydroxy | mdpi.com |

| Malononitrile (B47326) derivatives | [Bis(methylthio)methylene]malononitrile | Variably substituted amino and cyano groups | nih.gov |

Advanced Spectroscopic and Structural Characterization in Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of a compound in solution. A full suite of NMR experiments would be required to unambiguously assign all proton, carbon, and fluorine signals and to confirm the connectivity of the 5-amino-1-(2-fluorobenzyl)-1H-pyrazole structure.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms. Expected signals would include those for the pyrazole (B372694) ring protons, the aminophenyl protons, and the methylene (-CH2-) bridge protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in confirming the substitution pattern on both the pyrazole and the fluorobenzyl rings.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would help to distinguish between aromatic, pyrazole ring, and methylene carbons. For instance, the carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF).

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom on the benzyl (B1604629) group. Its chemical shift and coupling to neighboring protons (³JFH) would provide definitive evidence of its position and electronic environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign all signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for example, showing the connectivity between protons on the fluorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the fluorobenzyl group and the pyrazole ring, as well as the positions of the amino group and other substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The molecular formula for this compound is C₁₀H₁₀FN₃. HRMS would provide a highly accurate mass measurement consistent with this formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer structural information, for example, showing the loss of the fluorobenzyl group or fragments from the pyrazole ring.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would yield accurate bond lengths, bond angles, and torsion angles. Additionally, it would reveal the supramolecular architecture, including intermolecular interactions like hydrogen bonding (e.g., involving the amino group) and potential π-π stacking interactions between the aromatic and pyrazole rings, which govern the crystal packing. While crystal structures for numerous pyrazole derivatives have been reported, a specific structure for this compound is not currently available in open-access crystallographic databases.

Determination of Crystal System and Space Group

While specific crystallographic data for this compound is not publicly available, analysis of closely related aminopyrazole derivatives provides insights into the expected structural parameters. For instance, the crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile was determined to be monoclinic with a space group of P21/n. researchgate.net Similarly, other pyrazole derivatives have been characterized in various crystal systems, including orthorhombic and triclinic, depending on the nature and orientation of the substituents. nih.gov The determination of the crystal system and space group for the title compound would require single-crystal X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for Aminopyrazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | Monoclinic | P21/n | researchgate.net |

| 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile | Orthorhombic | Not Specified | nih.gov |

| 5-Amino-1H-pyrazol-2-ium hydrogen succinate | Monoclinic | Not Specified | nih.gov |

Note: This table is illustrative and based on related compounds due to the absence of specific data for this compound.

Confirmation of Molecular Conformation and Stereochemistry

The molecular conformation of this compound is largely defined by the rotational freedom around the single bonds connecting the pyrazole ring, the benzyl group, and the amino substituent. The dihedral angle between the pyrazole and the phenyl rings is a critical parameter. In the related compound 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, this dihedral angle is 69.48 (7)°. researchgate.net In another example, 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, the pyrazole ring is approximately perpendicular to the tolyl ring of the sulfonyl substituent. iucr.org

The stereochemistry of the molecule is determined by the spatial arrangement of its atoms. As there are no chiral centers in this compound, the molecule is achiral. The planarity of the pyrazole ring is a common feature in such compounds. nih.gov

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of aminopyrazole derivatives. The amino group (-NH2) on the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. In the crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the molecules are stabilized by two N—H⋯N hydrogen bonds. researchgate.net In more complex pyrazole derivatives, a variety of hydrogen bonding motifs, including N—H⋯O and C—H⋯O interactions, contribute to the formation of supramolecular frameworks. nih.gov These interactions can lead to the formation of dimers, chains, or more intricate three-dimensional networks, significantly influencing the physical properties of the compound. rsc.org

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman)) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the molecular vibrations within a compound.

Although the specific FT-IR and FT-Raman spectra for this compound are not available, the expected vibrational modes can be inferred from the spectra of similar compounds. The FT-IR spectrum of a related compound, 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, shows characteristic bands for the NH2 group at 3468 and 3366 cm⁻¹. iucr.org

The vibrational spectra of pyrazole derivatives typically exhibit characteristic bands for the following functional groups:

N-H stretching: The amino group (NH2) will show symmetric and asymmetric stretching vibrations, typically in the range of 3500-3300 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the benzyl and pyrazole rings are expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene bridge will appear around 2950-2850 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyrazole and phenyl rings are typically observed in the 1600-1400 cm⁻¹ region.

C-F stretching: The carbon-fluorine bond of the fluorobenzyl group will have a strong absorption band, typically in the region of 1250-1000 cm⁻¹.

N-H bending: The bending vibration of the amino group usually appears around 1650-1580 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of both FT-IR and FT-Raman spectra would allow for a comprehensive assignment of the vibrational modes of this compound. nih.govscialert.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | 2950 - 2850 |

| Pyrazole & Phenyl Rings | C=C and C=N Stretch | 1600 - 1400 |

| Fluoroaromatic C-F | Stretch | 1250 - 1000 |

| Amino (-NH₂) | Bend | 1650 - 1580 |

Note: This table presents expected ranges based on general spectroscopic principles and data from related compounds.

Computational Chemistry and Molecular Modeling of Fluorinated Pyrazoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties, including geometric structure, energy levels of molecular orbitals, and vibrational frequencies. researchgate.net For fluorinated pyrazoles, DFT helps in understanding their stability, reactivity, and spectroscopic characteristics. arabjchem.orgrsc.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.orgnih.gov A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.govschrodinger.com

In computational studies of pyrazole (B372694) derivatives, the HOMO-LUMO gap is a key indicator of kinetic stability. For instance, in a DFT study of two pyrazole derivatives, Pyz-1 and Pyz-2, the energy gaps were calculated to be 5.118 eV and 5.166 eV, respectively, indicating that Pyz-1 is slightly more reactive due to its smaller gap. nih.gov The introduction of a fluorine atom generally stabilizes the LUMO and can affect the HOMO-LUMO gap, thereby modulating the molecule's reactivity. semanticscholar.org

| Parameter | Pyz-1 (eV) | Pyz-2 (eV) |

|---|---|---|

| EHOMO | -6.150 | -6.102 |

| ELUMO | -1.032 | -0.937 |

| Energy Gap (ΔE) | 5.118 | 5.166 |

Illustrative HOMO-LUMO energy data for representative pyrazole derivatives, calculated using the B3LYP/6–311G++(d,p) method. nih.gov A smaller energy gap indicates higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule and predict its reactive sites. deeporigin.comresearchgate.net It illustrates regions of positive and negative electrostatic potential on the molecular surface. proteopedia.org Typically, red-colored regions indicate a negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions indicate a positive potential (electron-poor) and are prone to nucleophilic attack. deeporigin.com Green and yellow areas represent neutral or weakly polarized regions.

For a molecule like 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. The fluorine atom, due to its high electronegativity, would also contribute to a significant negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, revealing intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

In pyrazole systems, NBO analysis can elucidate the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of the ring structure. For example, in a study of pyrazole derivatives, significant stabilization energies were observed for interactions such as the delocalization of a nitrogen lone pair (LP(1) N) into the π* antibonding orbitals of adjacent C-C and C-N bonds. researchgate.net These interactions are crucial for understanding the aromaticity and stability of the pyrazole scaffold. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | π* (C7-C8) | 22.51 |

| LP (1) N11 | π* (C9-C10) | 34.11 |

| π (C7-C8) | π* (N5-C6) | 19.88 |

| π (C9-C10) | π* (C7-C8) | 20.31 |

Representative NBO analysis data for a pyrazolone (B3327878) derivative showing key donor-acceptor interactions and their stabilization energies (E(2)). researchgate.net Higher E(2) values indicate stronger intramolecular charge transfer.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated vibrational spectrum with experimental data, the molecular structure can be confirmed. rdd.edu.iqphyschemres.org Each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule.

For a fluorinated pyrazole, key vibrational frequencies would include the N-H stretching of the amino group (typically around 3400-3200 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), C=N and C=C stretching of the pyrazole and benzyl (B1604629) rings (1620-1430 cm⁻¹), and the characteristic C-F stretching vibration (around 1224 cm⁻¹). researchgate.netsemanticscholar.org Theoretical calculations can provide a detailed assignment for each of these bands. rdd.edu.iq

| Assignment | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amino) | 3450 | 3445 |

| Aromatic C-H stretch | 3055 | 3049 |

| C=N stretch (pyrazole) | 1598 | 1593 |

| Aromatic C=C stretch | 1498 | 1495 |

| C-F stretch | 1228 | 1224 |

A representative comparison of theoretical (DFT) and experimental FT-IR vibrational frequencies for a similar fluorinated pyrazole compound. semanticscholar.org

Biological Activities and Mechanistic Investigations of 5 Amino 1 2 Fluorobenzyl 1h Pyrazole Derivatives

Research on Anticancer Activity

Derivatives of the 5-aminopyrazole scaffold have emerged as a promising class of compounds in anticancer research, exhibiting multiple mechanisms of action against various cancer types. mdpi.com

Inhibition of Cancer Cell Proliferation

A significant body of research demonstrates that 5-aminopyrazole derivatives effectively inhibit the proliferation of a wide range of cancer cell lines. Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole (B372694) ring can greatly influence cytotoxic efficacy. mdpi.com For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives showed potent antiproliferative activity against lung cancer (NCI-H520) and gastric cancer (SNU-16, KATO III) cell lines. nih.gov The representative compound 10h from this series displayed IC₅₀ values of 19, 59, and 73 nM, respectively. nih.gov Another study on novel 5-amino-1H-pyrazole-1-carbonyl derivatives found that compound 8e potently inhibited SNU-16 and breast cancer (MCF-7) cells with IC₅₀ values of 0.71 and 1.26 µM, respectively. x-mol.com

Further research has identified other pyrazole derivatives with significant growth inhibitory effects. One study found that the derivative 5b was 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 (lung cancer) and K562 (leukemia) cells. mdpi.com Similarly, certain 5-aminopyrazole derivatives (5APs) have shown promise in suppressing the growth of specific cancer cell lines, with some compounds proving to be selective; for example, compound 1e was found to selectively block the growth of the renal cancer cell line CAKI-1. nih.govresearchgate.net

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value |

|---|---|---|---|

| 10h | NCI-H520 | Lung Cancer | 19 nM |

| 10h | SNU-16 | Gastric Cancer | 59 nM |

| 10h | KATO III | Gastric Cancer | 73 nM |

| 8e | SNU-16 | Gastric Cancer | 0.71 µM |

| 8e | MCF-7 | Breast Cancer | 1.26 µM |

| 5b | K562 | Leukemia | 0.021 µM |

| 5b | A549 | Lung Cancer | 0.69 µM |

Induction of Apoptosis in Cancer Cell Lines (e.g., Breast Cancer Cells)

Beyond inhibiting proliferation, 5-aminopyrazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One novel pyrazole compound, PCW-1001 , was found to induce apoptosis in several breast cancer cell lines, including BT549, T47D, and MCF7. frontiersin.org Mechanistic studies revealed that PCW-1001's pro-apoptotic activity is linked to the regulation of genes involved in the DNA damage response. frontiersin.org

Another study focusing on triple-negative breast cancer cells (MDA-MB-468) demonstrated that a pyrazole derivative, 3f , triggered apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3. nih.govresearchgate.net The compound induced dose- and time-dependent cell toxicity, with IC₅₀ values of 14.97 µM at 24 hours and 6.45 µM at 48 hours, which were significantly lower than those of the standard chemotherapeutic agent Paclitaxel. nih.govresearchgate.net This suggests that pyrazole derivatives can exploit the oxidative stress pathways within cancer cells to initiate their death. nih.gov

Targeting Specific Kinases (e.g., p38 MAP Kinase, FGFR) as Therapeutic Avenues

The anticancer effects of many 5-aminopyrazole derivatives are rooted in their ability to selectively inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in cellular responses to inflammatory cytokines and stress, and its signaling pathway is a therapeutic target for inflammatory diseases and some cancers. mdpi.comnih.gov The 5-aminopyrazole scaffold has been identified as a foundation for potent and selective inhibitors of p38α MAP kinase. nih.gov For example, pyrazole urea-based compounds have been developed as inhibitors that stabilize a conformation of the kinase that is incompatible with ATP binding. columbia.edu Research has led to the identification of compounds with excellent cellular potency in inhibiting the production of TNFα, a downstream effect of p38 activation. nih.gov

FGFR: The fibroblast growth factor receptor (FGFR) signaling pathway plays a major role in cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in a broad range of cancers. x-mol.com Several 5-amino-1H-pyrazole derivatives have been designed as potent pan-FGFR inhibitors, targeting both wild-type and drug-resistant mutant forms of the receptor. nih.gov A representative compound, 10h , demonstrated nanomolar inhibitory activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant, with IC₅₀ values of 46, 41, 99, and 62 nM, respectively. nih.gov Another series of 5-amino-1H-pyrazole-1-carbonyl derivatives also yielded potent FGFR inhibitors, with compound 8e showing IC₅₀ values of 56.4, 35.2, and 95.5 nM against FGFR1, FGFR2, and FGFR3. x-mol.com

| Compound | Target Kinase | IC₅₀ Value |

|---|---|---|

| 10h | FGFR1 | 46 nM |

| 10h | FGFR2 | 41 nM |

| 10h | FGFR3 | 99 nM |

| 10h | FGFR2 V564F | 62 nM |

| 8e | FGFR1 | 56.4 nM |

| 8e | FGFR2 | 35.2 nM |

| 8e | FGFR3 | 95.5 nM |

Modulation of Cellular Pathways Relevant to Carcinogenesis

The anticancer activity of 5-aminopyrazole derivatives is further explained by their ability to modulate various cellular pathways critical to cancer development. As mentioned, the compound PCW-1001 was shown to regulate genes involved in the DNA damage response pathway in breast cancer cells. frontiersin.org Other pyrazole derivatives have been found to induce apoptosis by upregulating pro-apoptotic proteins like BAX and p53, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, these compounds can interfere with key signaling pathways such as ERK1/2, AKT, and p38MAPK phosphorylation, which are involved in cell proliferation, survival, and angiogenesis. nih.gov The induction of apoptosis through ROS production and subsequent caspase 3 activation represents another key pathway modulated by these compounds. nih.govresearchgate.net

Anti-inflammatory Effects Research

In addition to their anticancer properties, pyrazole derivatives are well-known for their anti-inflammatory activities. nih.gov This is exemplified by the commercial success of celecoxib, a selective COX-2 inhibitor built around a pyrazole core. cu.edu.eg

Cyclooxygenase (COX-2) Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govcu.edu.eg Numerous studies have focused on developing novel pyrazole derivatives as selective COX-2 inhibitors.

One study synthesized four series of novel pyrazole derivatives bearing a benzenesulfonamide (B165840) moiety and found that several compounds exhibited high selectivity towards COX-2 over COX-1. cu.edu.eg For example, compound 3b showed the highest selectivity index of 22.12, with a COX-2 IC₅₀ of 43.51 nM. Compound 2a was the most potent COX-2 inhibitor with an IC₅₀ of 19.87 nM. cu.edu.eg Another study on pyrazole–pyridazine hybrids also identified potent and selective COX-2 inhibitors. The trimethoxy derivative 6f was more active than celecoxib, with a COX-2 IC₅₀ of 1.15 µM. rsc.org These findings confirm that the pyrazole scaffold is a highly effective framework for designing potent and selective COX-2 inhibitors for the management of inflammatory conditions. cu.edu.egcapes.gov.br

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|---|

| 2a | 532.74 | 19.87 | 26.81 |

| 3b | 962.51 | 43.51 | 22.12 |

| 4a | 851.34 | 59.31 | 14.35 |

| 5b | 724.93 | 41.49 | 17.47 |

| 6f | >100,000 | 1,150 | >86.95 |

| Celecoxib | 7,600 | 50 | 152 |

Modulation of Pro-inflammatory Cytokine Production (e.g., TNFα, IL-1, IL-6)

Inflammation is a complex biological response involving the release of various pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.gov Excessive production of these cytokines is implicated in numerous inflammatory diseases. manuscriptscientific.com Research has shown that certain pyrazole derivatives can modulate the production of these key signaling molecules.

Studies on pyrazole-pyridazine hybrids have demonstrated their potential to inhibit the production of pro-inflammatory mediators in Lipopolysaccharide (LPS)-induced macrophages. nih.gov For instance, certain derivatives were found to significantly reduce the levels of TNF-α and IL-6. nih.gov Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of a cascade of inflammatory cytokines. nih.gov The ability of pyrazole derivatives to suppress the expression of TNF-α, IL-1β, and IL-6 in LPS-activated macrophages highlights their anti-inflammatory potential. nih.govnih.gov This modulation often occurs through interference with key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response. nih.gov

Table 1: Effect of Pyrazole Derivatives on Pro-inflammatory Cytokine Production

| Compound Class | Model | Cytokine Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazole-pyridazine hybrids | LPS-induced RAW264.7 macrophages | TNF-α, IL-6 | Inhibition of production | nih.gov |

| Coumarin-pyrazole hybrids | LPS-activated macrophages | TNF-α, IL-6, IL-1β | Inhibition of production | nih.gov |

| General Pyrazole derivatives | Collagen-induced arthritis mice | TNF-α, IL-1β | Downregulated gene expression | nih.gov |

Investigations in Autoimmune Disease Models (e.g., Rheumatoid Arthritis)

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by persistent inflammation of the joints, leading to cartilage and bone damage. ekb.eg Animal models, such as the collagen-induced arthritis (CIA) model in mice, are crucial for studying the pathogenesis of RA and evaluating potential therapeutic agents. nih.gov The CIA model shares many pathological features with human RA, including synovial inflammation and the production of inflammatory cytokines. nih.gov

Newly synthesized pyrazole derivatives have been evaluated for their therapeutic effectiveness in the CIA mouse model. nih.gov Treatment with specific pyrazole derivatives, designated M1E and M1G, resulted in a significant improvement in the arthritic score. nih.gov This clinical improvement was associated with the downregulation of inflammatory genes, including TNF-α and IL-1β, in the paw tissues. nih.gov Furthermore, these compounds were found to ameliorate oxidative stress, a key contributor to joint damage in RA, by increasing the activity of antioxidant enzymes and reducing the levels of nitric oxide. ekb.eg Histopathological analysis of the joints from treated mice showed significant improvement in the features of synovitis. nih.gov

Antimicrobial and Antitubercular Activity Research

The pyrazole nucleus is a well-established scaffold in the development of antimicrobial agents, with derivatives exhibiting a wide range of activities against bacteria, fungi, and mycobacteria. nih.govmdpi.com

Pyrazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative pathogenic bacteria. mdpi.com A library of 5-amino functionalized pyrazoles was synthesized and evaluated for antibacterial activity, with certain compounds showing moderate activity against multidrug-resistant (MDR) clinical isolates, particularly of the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) ranging from 32–64 µg/mL. nih.gov

Other studies have reported on 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles, which showed good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). meddocsonline.org One specific derivative, 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole, demonstrated a low MIC value of 0.25 µg/mL against S. aureus and Escherichia coli. mdpi.com The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole ring. japsonline.com

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-amino functionalized pyrazoles | Multidrug-resistant Staphylococcus | 32–64 µg/mL | nih.gov |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole | S. aureus, E. coli | 0.25 µg/mL | mdpi.com |

| 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-fluoro phenyl)... | Streptococcus pneumoniae | 100 µg/mL | meddocsonline.org |